2-(cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound and its overall shape and size.
Synthesis Analysis
This involves understanding the methods used to create the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with and what does it produce) and where the compound is a product (what reactions produce this compound).Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give clues about the compound’s potential uses and safety considerations.Scientific Research Applications
Synthesis and Biological Activity
Polysubstituted pyridine derivatives, similar in structure to the compound , have been designed and synthesized to explore their agricultural bioactivity. Preliminary assays revealed that certain derivatives exhibit fungicidal and herbicidal activities, suggesting a potential for the development of new agrochemicals (Li Zheng & W. Su, 2005).
Pyrolysis and Analytical Chemistry
Studies on the pyrolysis of N-acetylglucosamine, a process related to the thermal decomposition of carbohydrates, identified various nitrogen-containing compounds, including acetamidofurans and acetamidopyrones. This research is significant for understanding the chemical transformations of biomass and has implications for biofuel production and the analysis of complex biological or geochemical samples (R. Franich, S. J. Goodin, & A. Wilkins, 1984).
Heterocyclic Compound Synthesis
The synthesis of furo- and thieno-[3,2-c]pyridine derivatives from precursors with active methylene groups showcases the versatility of heterocyclic chemistry. Such compounds are valuable for pharmaceutical development and offer a broad range of biological activities (H. Maruoka et al., 2010).
Antitumor Activity
Novel thiophene, pyrimidine, and pyridine derivatives have been synthesized and evaluated for their antitumor activity. Some of these compounds demonstrated promising inhibitory effects on various cancer cell lines, indicating potential therapeutic applications in oncology (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.
Future Directions
This involves speculating on potential future research directions. For example, if the compound has shown promise in preliminary studies, future research might involve more in-depth studies of its properties, potential uses, and mechanism of action.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-17(12-22-15-4-1-2-5-15)19-10-13-8-14(11-18-9-13)16-6-3-7-21-16/h3,6-9,11,15H,1-2,4-5,10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJJMGZQEPFQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide |
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